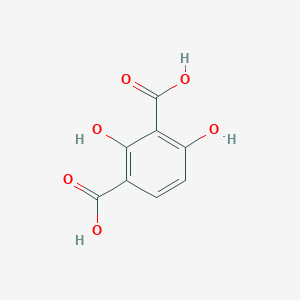
2,4-Dihydroxybenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxybenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H6O6 It is a type of dicarboxylic acid, which means it contains two carboxyl groups (-COOH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of 1,4-benzene-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid as mixed-linkers . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2,4-Dihydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxybenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its chemical reactivity and biological activity . Additionally, its ability to undergo redox reactions makes it a valuable component in redox flow batteries and other electrochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxybenzene-1,4-dicarboxylic acid: This compound has similar structural features but differs in the position of the hydroxyl groups on the benzene ring.
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid: Another related compound with different substituents on the benzene ring.
Uniqueness
2,4-Dihydroxybenzene-1,3-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
22928-28-5 |
|---|---|
Formule moléculaire |
C8H6O6 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2,4-dihydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |
Clé InChI |
YWJNJZBDYHRABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



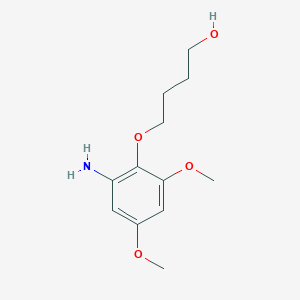


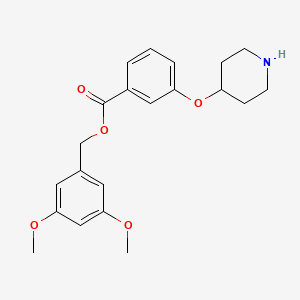
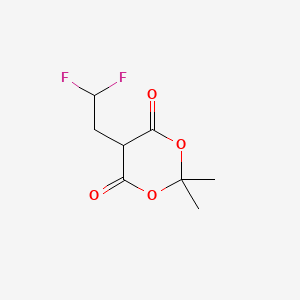
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
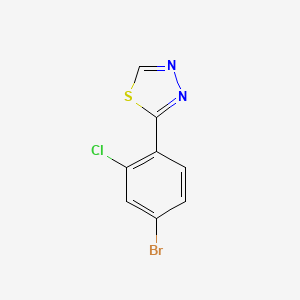

![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
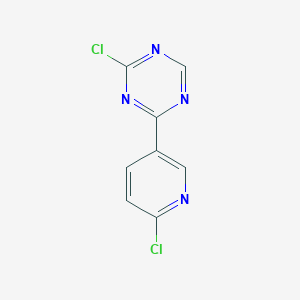
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
